![molecular formula C14H19N3O3S2 B3004898 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide CAS No. 1421584-54-4](/img/structure/B3004898.png)
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide
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Overview
Description
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety
The study focused on the creation of new heterocyclic compounds that include a sulfonamido group, which are of interest due to their potential antibacterial properties. The synthesis involved the reaction of a precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds, leading to the formation of pyran, pyridine, and pyridazine derivatives. Additionally, the precursor hydrazone was reacted with hydrazine derivatives to yield pyrazole and oxazole derivatives. The treatment of the precursor with urea, thiourea, and guanidine hydrochloride resulted in the production of pyrimidine and thiazine derivatives. The antibacterial activity of these compounds was tested, and eight of the synthesized compounds exhibited high antibacterial activity .
Facile Synthesis of a Pyrimidinyl Sulfonamide as a PET Tracer Precursor
In this research, a novel sulfonamide derivative, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, was synthesized to serve as a precursor for PET tracer production using (18F)fluoride chemistry. The synthesis began with 4-nitrobenzenesulfonyl guanidine and involved condensation with ethyl acetoacetate. The compound was synthesized in four steps with moderate yields, and the 18F-labeled analogue was produced with a radiochemical yield of 58±12% after decay correction, indicating its potential as an intermediate for positron emission tomography tracers .
Reactions of N-Sulfonylalkylamines with Ynamines
The study investigated the reactions between N-sulfonylalkylamines and ynamines, which primarily produced 2H-1,2-thiazete 1,1-dioxides. However, these products were generally unstable and underwent electrocyclic ring opening to form highly reactive amidinosulfenes. These amidinosulfenes then transformed into various products depending on the substituents of the ynamines. For instance, the reaction between N-sulfonylisopropylamine and a trimethylsilyl-substituted ynamine led to the formation of 1,3-dithietane 1,1,3,3-tetraoxide. Additionally, amidinosulfenes could dimerize to form 2H-1,5,2-dithiazine or react with water or methanol to yield other products. These findings contribute to the understanding of the chemical behavior of sulfonamido compounds and their potential applications in synthesizing novel heterocycles .
properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-4-12-5-6-13(21-12)22(19,20)16-7-8-17-9-15-11(3)10(2)14(17)18/h5-6,9,16H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAWRQYKZDDRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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